molecular formula C24H24N2O4S2 B11612392 Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11612392
M. Wt: 468.6 g/mol
InChI Key: PYQIUJOMNVOEOO-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the thiophene ring and the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • **ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which combines a benzothiophene core with a thiophene ring and an ethyl ester group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O4S2/c1-2-30-24(29)19-16-11-6-7-12-17(16)32-23(19)26-21(20(27)18-13-8-14-31-18)25-22(28)15-9-4-3-5-10-15/h3-5,8-10,13-14,21,26H,2,6-7,11-12H2,1H3,(H,25,28)

InChI Key

PYQIUJOMNVOEOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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